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Compound of Interest

6-Methoxy-4-
Compound Name:
methylnicotinaldehyde

Cat. No.: B047350

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted peak assignments for the 13C Nuclear
Magnetic Resonance (NMR) spectrum of 6-Methoxy-4-methylnicotinaldehyde. The
assignments are based on the principle of substituent additivity, utilizing experimental data from
pyridine and its derivatives as a comparative baseline. This document is intended to serve as a
valuable resource for the characterization and verification of this and structurally related
compounds in research and development settings.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 6-Methoxy-4-methylnicotinaldehyde are
summarized in Table 1. These values were estimated by applying substituent chemical shift
(SCS) effects, derived from monosubstituted pyridines, to the base chemical shifts of pyridine.
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Carbon Atom

Predicted Chemical Shift
(ppm)

Rationale for Assignment

Cc2

~151

Significantly deshielded due to
the adjacent nitrogen and the

ortho aldehyde group.

C3

~122

Influenced by the meta
methoxy and methyl groups,

and the ortho aldehyde group.

C4

~149

Deshielded by the attached
methyl group and influenced
by the meta methoxy and

aldehyde groups.

C5

~108

Shielded by the para methoxy
group.

C6

~163

Strongly deshielded by the
directly attached electron-

donating methoxy group.

-CHO

~193

Characteristic chemical shift

for an aldehyde carbon.

-OCH3

Typical chemical shift for a
methoxy group attached to an

aromatic ring.

-CH3

~18

Typical chemical shift for a
methyl group on an aromatic

ring.

Methodology

The prediction of the 13C NMR chemical shifts for 6-Methoxy-4-methylnicotinaldehyde was

performed using the following protocol:
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o Baseline Data Collection: The experimental 13C NMR chemical shifts for pyridine were used
as the foundational data. The accepted values for pyridine in CDCI3 are approximately:
C2/C6 = 150 ppm, C3/C5 = 124 ppm, and C4 = 136 ppm.

o Substituent Chemical Shift (SCS) Effect Analysis: SCS effects for methoxy, methyl, and
aldehyde groups at various positions on the pyridine ring were compiled from experimental
data of monosubstituted pyridines.

o 6-Methoxy group: A methoxy group at the C-6 position is expected to cause a significant
downfield shift (deshielding) at the ipso-carbon (C-6) and an upfield shift (shielding) at the
para-carbon (C-3). The ortho-carbon (C-5) will also experience shielding.

o 4-Methyl group: A methyl group at the C-4 position typically causes a downfield shift at the
ipso-carbon (C-4) and smaller shielding or deshielding effects at the other ring carbons.

o 3-Aldehyde group: An aldehyde group at the C-3 position is an electron-withdrawing
group, causing deshielding at the ipso-carbon (C-3) and the ortho-carbons (C-2 and C-4).

« Additive Calculation: The individual SCS effects were additively applied to the base pyridine
chemical shifts to estimate the final chemical shifts for each carbon atom in 6-Methoxy-4-
methylnicotinaldehyde. Adjustments were made to account for potential non-additive
effects arising from the steric and electronic interactions between the three substituents.

The logical workflow for the peak assignment is illustrated in the following diagram:
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Logical Workflow for 13C NMR Peak Assignment

Pyridine 13C NMR Data

Data Acquisition

Substituent Chemical Shift (SCS) Data
(Methoxy, Methyl, Aldehyde)

Apply Additivity Principle
(Pyridine + SCS Effects)

Consider Steric and Electronic Interactions

Analysis

Ou;)ut

Predicted 13C NMR Peak Assignments for
6-Methoxy-4-methylnicotinaldehyde

Click to download full resolution via product page

Caption: Workflow for predicting 13C NMR peak assignments.

Comparative Analysis with Related Structures

To further validate the predicted assignments, a comparison with the experimental 13C NMR

data of structurally related pyridine derivatives is essential.
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Substitue
Compoun nt
C2(ppm) C3(ppm) C4(ppm) C5(ppm) C6 (ppm)
d Carbons
(ppm)
Pyridine 150.2 123.9 136.1 123.9 150.2 -
4-
Methylpyrid  149.6 124.5 147.2 1245 149.6 -CH3: 21.2
ine
2-
-OCH3:
Methoxypy  164.2 111.3 138.4 116.8 147.1 539
ridine '
3-
Pyridinecar -CHO:
153.5 131.0 135.5 124.0 151.1
boxaldehy 192.5
de
6-Methoxy- -CHO:
4- ~193, -
methylnicot  ~151 ~122 ~149 ~108 ~163 OCHS3:
inaldehyde ~54, -CH3:
(Predicted) ~18

The comparison highlights the expected trends. For instance, the C-6 in the target molecule is

predicted to be significantly downfield due to the methoxy group, a trend also observed in 2-

methoxypyridine (for C-2). Similarly, the presence of the methyl group at C-4 is expected to

deshield this position, as seen in 4-methylpyridine. The aldehyde group's influence is also

factored in, generally causing a deshielding of adjacent carbons.

The relationship between the substituents and their effect on the pyridine ring carbons is

visualized below:

Caption: Influence of substituents on carbon chemical shifts.

This guide provides a robust framework for the initial assignment of the 13C NMR spectrum of

6-Methoxy-4-methylnicotinaldehyde. Experimental verification is recommended for definitive

© 2025 BenchChem. All rights reserved.

5/6

Tech Support


https://www.benchchem.com/product/b047350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

assignments.

 To cite this document: BenchChem. [13C NMR Peak Assignments for 6-Methoxy-4-
methylnicotinaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b047350#13c-nmr-peak-assignments-for-6-
methoxy-4-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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